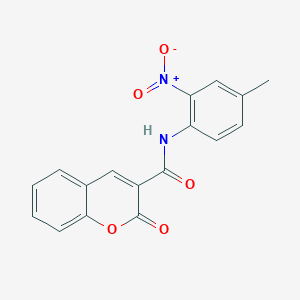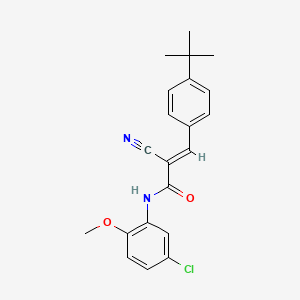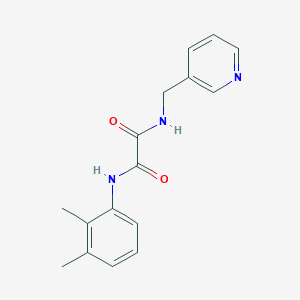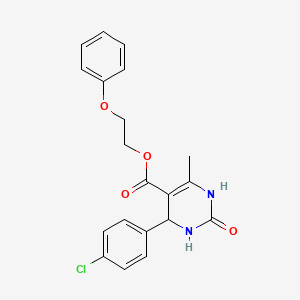![molecular formula C16H12ClN3O2 B4998489 3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-([1]Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride involves intricate chemical reactions. For instance, the reactions of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride lead to rearranged cyclization products, illustrating the compound's reactive nature and potential for generating diverse derivatives through ring cleavage and closure processes (Okuda et al., 2012).
Molecular Structure Analysis
Molecular structure analysis reveals the planarity of the benzofuro[2,3-d]pyrimidine system and the perpendicular orientation of the phenyl rings, which impacts the compound's chemical behavior and interactions. The packing in the crystal structure is mainly influenced by hydrogen bonding and π–π interactions, indicating the importance of these forces in the compound's stability and reactivity (Zhang et al., 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility. For example, the compound's derivatives undergo reactions with hydroxylamine hydrochloride, showcasing abnormal cyclization products and highlighting the compound's role in facilitating unique chemical transformations (Sasaki et al., 2001).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solvate formation, contribute to our understanding of its behavior in different environments. The dichloromethane solvate of a related compound illustrates the role of solvent molecules in determining the structure and potentially the reactivity of these compounds (Zhang et al., 2009).
properties
IUPAC Name |
3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2.ClH/c20-11-5-3-4-10(8-11)19-16-15-14(17-9-18-16)12-6-1-2-7-13(12)21-15;/h1-9,20H,(H,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZQMAGJUSFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC(=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B4998406.png)
![N-[5-(N,N-dimethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-3,4,5-trimethoxybenzamide hydrochloride hydrate](/img/structure/B4998409.png)
![8,8-dimethyl-10-[(2-pyridinylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4998415.png)

![11-(2-fluorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998427.png)
![ethyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4998428.png)
![3,4,5-trimethoxy-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4998456.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-methyl-1-phenylcyclopentanecarboxamide](/img/structure/B4998465.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)


